Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10BrFO4 and a molecular weight of 305.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl groups attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate typically involves the reaction of 3-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting downstream pathways. The presence of reactive functional groups like the formyl and bromine atoms allows it to participate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl bromodifluoroacetate: Contains a difluoromethyl group instead of the formyl group.
Ethyl 2-bromo-2,2-difluoroacetate: Similar structure but with different substituents on the phenoxy ring
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO4/c1-2-16-9(15)6-17-11-7(5-14)3-4-8(12)10(11)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBXTJQMIJXKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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